![molecular formula C13H15BrN2 B3185691 7-Bromo-8-methyl-2-propylquinolin-4-amine CAS No. 1189105-52-9](/img/structure/B3185691.png)
7-Bromo-8-methyl-2-propylquinolin-4-amine
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Description
Synthesis Analysis
Several synthetic methods can yield this compound. One notable approach involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination or hydroarylation using mono-propargylated aromatic ortho-diamines. These annulations can be conducted with either stannic chloride or indium (III) chloride, resulting in 6-endo-dig or 6-exo-dig cyclizations, respectively .
Molecular Structure Analysis
The molecular structure of 7-Bromo-8-methyl-2-propylquinolin-4-amine consists of a quinoline ring system with specific substituents. The bromine atom at position 7, the methyl group at position 8, and the propylamine moiety at position 4 contribute to its overall structure. For a visual representation, refer to the chemical structure provided by Smolecule.
Chemical Reactions Analysis
The compound’s reactivity likely involves its quinoline core. The 4-membered beta-lactam ring in quinolines mimics the D-Ala-D-Ala peptide terminus, which serves as the natural substrate for transpeptidase activity during cell wall peptidoglycan synthesis. Tight binding of beta-lactam drugs to penicillin-binding proteins (PBPs) inhibits cell wall synthesis, leading to osmotic instability and cell death .
Mechanism of Action
Future Directions
properties
CAS RN |
1189105-52-9 |
---|---|
Product Name |
7-Bromo-8-methyl-2-propylquinolin-4-amine |
Molecular Formula |
C13H15BrN2 |
Molecular Weight |
279.18 g/mol |
IUPAC Name |
7-bromo-8-methyl-2-propylquinolin-4-amine |
InChI |
InChI=1S/C13H15BrN2/c1-3-4-9-7-12(15)10-5-6-11(14)8(2)13(10)16-9/h5-7H,3-4H2,1-2H3,(H2,15,16) |
InChI Key |
SECHHRFSZKXURL-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C2C=CC(=C(C2=N1)C)Br)N |
Canonical SMILES |
CCCC1=CC(=C2C=CC(=C(C2=N1)C)Br)N |
Origin of Product |
United States |
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